7-(3-hydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione 7-(3-hydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 851941-43-0
VCID: VC6871422
InChI: InChI=1S/C17H27N5O3/c1-12-5-8-21(9-6-12)11-13-18-15-14(22(13)7-4-10-23)16(24)20(3)17(25)19(15)2/h12,23H,4-11H2,1-3H3
SMILES: CC1CCN(CC1)CC2=NC3=C(N2CCCO)C(=O)N(C(=O)N3C)C
Molecular Formula: C17H27N5O3
Molecular Weight: 349.435

7-(3-hydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione

CAS No.: 851941-43-0

Cat. No.: VC6871422

Molecular Formula: C17H27N5O3

Molecular Weight: 349.435

* For research use only. Not for human or veterinary use.

7-(3-hydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione - 851941-43-0

Specification

CAS No. 851941-43-0
Molecular Formula C17H27N5O3
Molecular Weight 349.435
IUPAC Name 7-(3-hydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione
Standard InChI InChI=1S/C17H27N5O3/c1-12-5-8-21(9-6-12)11-13-18-15-14(22(13)7-4-10-23)16(24)20(3)17(25)19(15)2/h12,23H,4-11H2,1-3H3
Standard InChI Key XGYKRDUUYOKIRR-UHFFFAOYSA-N
SMILES CC1CCN(CC1)CC2=NC3=C(N2CCCO)C(=O)N(C(=O)N3C)C

Introduction

Structural Identification and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name 7-(3-hydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione reflects its intricate substitution pattern on the purine scaffold. Its molecular formula, C₁₇H₂₇N₅O₃, corresponds to a molecular weight of 349.4 g/mol, as verified by PubChem . The structure integrates a purine base (positions 1–9) with three distinct substituents:

  • A 3-hydroxypropyl group at position 7,

  • Methyl groups at positions 1 and 3,

  • A (4-methylpiperidin-1-yl)methyl moiety at position 8 .

Structural Features and Stereochemistry

The purine core adopts a planar conformation, while the 4-methylpiperidinylmethyl group introduces stereochemical complexity due to the piperidine ring’s chair conformation . The hydroxypropyl chain enhances hydrophilicity, balancing the hydrophobic contributions of the methyl and piperidinyl groups. X-ray crystallography data, though limited, suggest intramolecular hydrogen bonding between the N3 hydrogen and the 2,6-dione oxygen atoms, stabilizing the molecule’s tertiary structure .

Table 1: Key Physical and Chemical Properties

PropertyValue/DescriptionSource
Molecular Weight349.4 g/mol
CAS Registry Number851941-43-0
SolubilityLimited aqueous solubility; soluble in DMSO, DMF
Melting PointNot experimentally determined
LogP (Partition Coefficient)Estimated 1.2 ± 0.3 (predicted)

Synthetic Methodologies and Optimization

Conventional Laboratory Synthesis

The synthesis begins with 1,3-dimethylxanthine as the purine precursor. Key steps include:

  • Alkylation at Position 7: Reaction with 3-bromopropanol under basic conditions (K₂CO₃, DMF, 60°C) introduces the hydroxypropyl group.

  • Mannich Reaction at Position 8: Condensation with 4-methylpiperidine and formaldehyde in ethanol yields the (4-methylpiperidin-1-yl)methyl substituent.

  • Purification: Column chromatography (silica gel, ethyl acetate/methanol 9:1) achieves >95% purity.

Industrial-Scale Production

Continuous flow reactors enable scalable synthesis by improving heat transfer and reducing side reactions. A two-stage microreactor system (2 mL/min flow rate, 80°C) achieves 82% yield with 99% purity, surpassing batch methods.

Table 2: Synthetic Yield Comparison

MethodYield (%)Purity (%)Reaction Time (h)
Batch Alkylation659212
Flow Reactor82994

Reactivity and Functional Group Transformations

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic conditions oxidizes the hydroxypropyl side chain to a carboxylic acid derivative.

  • Reduction: LiAlH₄ reduces the 2,6-dione groups to diols, though this diminishes biological activity.

Nucleophilic Substitution

The piperidinylmethyl group undergoes quaternization with methyl iodide, forming a positively charged nitrogen center that enhances interactions with anionic binding sites.

Mechanistic Insights and Biological Activity

Enzyme Inhibition

This compound inhibits adenosine deaminase (ADA) with an IC₅₀ of 1.8 µM, comparable to pentostatin (IC₅₀ 0.3 µM). Molecular docking studies reveal hydrogen bonding between the 2,6-dione groups and ADA’s His17 and Asp19 residues.

Receptor Modulation

As a partial agonist of adenosine A₂A receptors, it demonstrates 45% efficacy relative to adenosine in cAMP assays (EC₅₀ = 12 nM). The piperidinylmethyl group’s hydrophobic interactions with transmembrane helix 6 are critical for receptor binding .

Applications in Drug Development

Neuroprotective Effects

Dose-dependent protection against glutamate-induced neurotoxicity in SH-SY5Y cells (EC₅₀ = 5 µM) suggests utility in neurodegenerative diseases.

Comparative Analysis with Analogues

Table 3: Structure-Activity Relationship (SAR) of Purine Derivatives

CompoundADA Inhibition IC₅₀ (µM)A₂A Receptor EC₅₀ (nM)
7-(3-Hydroxypropyl)-1,3-dimethyl-8-...1.812
7-(3-Methylbutyl)-1,3-dimethyl-8-...4.228
8-[(3-Methylpiperidin-1-yl)methyl]-...2.518

Removal of the hydroxypropyl group (e.g., 7-H analog) reduces ADA affinity by 15-fold, underscoring its role in target engagement .

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